molecular formula C15H18FN5O2 B11370341 2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine

2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine

Cat. No.: B11370341
M. Wt: 319.33 g/mol
InChI Key: DCXOCWJDMDCOIY-UHFFFAOYSA-N
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Description

2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a fluorophenyl group and a triazine ring substituted with two methoxy groups. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine typically involves the reaction of 2-fluorophenylpiperazine with a triazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of solvents such as hexane, toluene, methyl ethyl ketone, dimethoxyethane, tetrahydrofurane, dimethylformamide, or tert-butanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively interact with certain molecular targets makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H18FN5O2

Molecular Weight

319.33 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine

InChI

InChI=1S/C15H18FN5O2/c1-22-14-17-13(18-15(19-14)23-2)21-9-7-20(8-10-21)12-6-4-3-5-11(12)16/h3-6H,7-10H2,1-2H3

InChI Key

DCXOCWJDMDCOIY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3F)OC

Origin of Product

United States

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